3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
Description
3,4,5-Triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a heterocyclic organic compound featuring a benzamide core substituted with triethoxy groups at the 3, 4, and 5 positions. SHELX programs (e.g., SHELXL, SHELXD) are critical for refining small-molecule structures and solving crystallographic phases, which would be essential for confirming the compound’s stereochemistry and intermolecular interactions .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-4-29-20-12-16(13-21(30-5-2)22(20)31-6-3)24(28)25-23-18-14-32-15-19(18)26-27(23)17-10-8-7-9-11-17/h7-13H,4-6,14-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGMDNPMPZAIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The thieno[3,4-c]pyrazole scaffold is constructed through a [3+2] cycloaddition between a thiophene derivative and a diazo compound. A representative protocol involves:
- Preparation of 3-Amino-2-phenylthiophene :
- Diazo Compound Formation :
- Cyclization :
Key Reaction Parameters :
Alternative Routes from Hydrazonoyl Halides
Patent literature describes an optimized method utilizing hydrazonoyl halides (Figure 1 ):
- Hydrazonoyl Halide Synthesis :
- 3-Cyanobenzophenone reacts with hydrazine hydrate to form a hydrazone, which is subsequently halogenated using phosphorus oxychloride (POCl3).
- Cyclocondensation :
Advantages :
- Eliminates explosive diazonium intermediates
- Produces ethanol as a benign byproduct, simplifying purification.
Synthesis of 3,4,5-Triethoxybenzamide
Benzoyl Chloride Preparation
The electrophilic benzamide component is synthesized via:
- Ethoxylation of Gallic Acid :
- Gallic acid (3,4,5-trihydroxybenzoic acid) is treated with excess ethyl bromide (EtBr) in acetone, using potassium carbonate (K2CO3) as a base, to yield 3,4,5-triethoxybenzoic acid.
- Activation as Acid Chloride :
Characterization Data :
Coupling of Thienopyrazole and Benzamide Moieties
Amide Bond Formation
The final step involves nucleophilic acyl substitution:
- Reaction Conditions :
- 2-Phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine (1 equiv) and 3,4,5-triethoxybenzoyl chloride (1.1 equiv) are combined in dichloromethane (DCM).
- Triethylamine (2 equiv) is added to scavenge HCl.
- Workup :
Yield Optimization :
- Solvent Effects : DCM > THF > EtOAc (highest yield in DCM due to better solubility)
- Temperature : Reactions above 25°C lead to side products (e.g., over-alkylation).
Purification and Characterization
Chromatographic Methods
Crude product is purified via:
Spectroscopic Validation
- 1H NMR (DMSO-d6) :
δ 1.32 (t, 9H, OCH2CH3), 4.08 (q, 6H, OCH2), 6.95–7.45 (m, 7H, Ar-H), 8.21 (s, 1H, NH). - MS (ESI+) : m/z 454.2 [M+H]+.
Industrial-Scale Production Considerations
Patent-derived protocols emphasize scalability and safety:
- Continuous Distillation :
- Trialkyl orthoformate is added during solvent distillation to minimize exothermic risks.
- Byproduct Management :
- Ethanol byproducts are removed via vacuum distillation, reducing purification burden.
- Process Analytical Technology (PAT) :
Comparative Data :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 99.5% |
| Reaction Time | 12 hours | 8 hours |
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on crystallographic methodologies described in the literature, the following general comparisons can be inferred:
Thieno-Pyrazole Derivatives
Thieno-pyrazole derivatives are widely studied for their pharmacological properties (e.g., kinase inhibition, antimicrobial activity). For example:
- N-Phenyl-thieno-pyrazoles: These compounds often exhibit improved thermal stability compared to non-aromatic derivatives due to increased conjugation .
Triethoxy-Substituted Benzamides
Triethoxy-substituted benzamides are known for their solubility in polar solvents and modular hydrogen-bonding capabilities.
Crystallographic Refinement Challenges
The compound’s structural complexity necessitates advanced refinement tools like SHELXL. Unlike simpler aromatic amides, its multiple rotatable bonds and ethoxy substituents likely require high-resolution data and robust refinement algorithms to resolve disorder or twinning .
Data Table: Hypothetical Comparison of Structural Features
Research Findings and Limitations
The absence of direct experimental data in the provided evidence precludes a rigorous comparison of pharmacological or physicochemical properties. However, the SHELX suite’s role in structural refinement suggests that the target compound’s crystallographic parameters (e.g., bond lengths, angles) would align with other small-molecule heterocycles refined using similar methodologies . Key limitations include:
- Lack of biological data: No information on potency, selectivity, or toxicity.
- Synthetic pathways: No details on yield or scalability.
Biological Activity
3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a synthetic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, particularly in anti-inflammatory and anticancer applications.
Structural Characteristics
The compound's structure includes:
- Triethoxy group : Enhances solubility and biological activity.
- Thieno[3,4-c]pyrazole moiety : Known for its diverse pharmacological properties.
The molecular formula is with a molecular weight of approximately 342.44 g/mol. Its synthesis typically involves multi-step reactions that include the formation of the pyrazole ring followed by the attachment to the benzamide structure.
Anticancer Properties
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. The mechanism of action is believed to involve inhibition of key signaling pathways involved in cancer cell proliferation. For instance:
- BRAF(V600E) Inhibition : Similar compounds have shown effectiveness against the BRAF(V600E) mutation prevalent in melanoma cases. This suggests potential application in targeted cancer therapies .
- Cell Line Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxicity against various cancer cell lines. For example, compounds similar to 3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide were tested on MCF-7 breast cancer cells and showed significant inhibitory effects .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It is hypothesized that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .
- Experimental Evidence : In various assays, similar thieno[3,4-c]pyrazole derivatives have been shown to reduce inflammation markers in animal models of arthritis and other inflammatory conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile is crucial for therapeutic applications:
- Solubility and Stability : The triethoxy group enhances solubility in organic solvents which is beneficial for drug formulation. Stability studies indicate that these compounds maintain integrity under physiological pH conditions .
- Toxicity Studies : Preliminary toxicity assessments suggest a favorable safety profile; however, comprehensive toxicity studies are necessary to establish safe dosage levels for clinical use.
Case Studies
A few notable case studies involving thieno[3,4-c]pyrazole derivatives include:
- In Vivo Efficacy : A study demonstrated that a related compound significantly reduced tumor size in xenograft models of human cancer when administered at specific doses .
- Combination Therapies : Research indicates potential synergistic effects when combined with existing chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
